5-Bromo-7-(trifluoromethyl)indoline-2,3-dione
Overview
Description
5-Bromo-7-(trifluoromethyl)indoline-2,3-dione is a brominated and fluorinated heterocyclic compound It is characterized by the presence of a bromine atom and a trifluoromethyl group on the indoline ring structure
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione are COX-1 , COX-2 , and β-catenin . These targets play crucial roles in inflammation and cell proliferation.
Mode of Action
This compound acts as an inhibitor of its primary targets . By inhibiting COX-1 and COX-2, it can reduce the production of prostaglandins, which are involved in inflammation. The inhibition of β-catenin disrupts the Wnt signaling pathway, which is often overactive in various types of cancer.
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway and the Wnt signaling pathway . The downstream effects include reduced inflammation and potentially slowed cancer cell growth.
Result of Action
The molecular and cellular effects of this compound’s action include reduced inflammation due to decreased prostaglandin production and potentially slowed cancer cell growth due to disruption of the Wnt signaling pathway .
Biochemical Analysis
Biochemical Properties
5-Bromo-7-(trifluoromethyl)indoline-2,3-dione interacts with several enzymes and proteins in biochemical reactions. As an indole derivative, it is known to inhibit COX-1 and COX-2 enzymes . These enzymes are involved in the inflammatory response, and their inhibition can lead to anti-inflammatory effects . The compound also interacts with β-catenin, a protein involved in cell-cell adhesion and gene transcription .
Cellular Effects
The effects of this compound on cells are diverse. By inhibiting COX-1 and COX-2, it can influence cell signaling pathways related to inflammation . Its interaction with β-catenin can impact gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits the enzymes COX-1 and COX-2, which can lead to a decrease in the production of prostaglandins, molecules involved in the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione typically involves the bromination of 7-(trifluoromethyl)indoline-2,3-dione. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst and under controlled reaction conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione is used as a building block for the synthesis of more complex molecules. Its bromine and trifluoromethyl groups make it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets.
Medicine: In the field of medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases.
Industry: Industrially, the compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes.
Comparison with Similar Compounds
5-Bromo-7-(trifluoromethyl)quinoline
3,5-Bis(trifluoromethyl)bromobenzene
Uniqueness: 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione is unique due to its indoline core, which provides distinct chemical reactivity compared to other brominated and fluorinated compounds. Its combination of bromine and trifluoromethyl groups offers a balance of reactivity and stability that is not commonly found in similar compounds.
Properties
IUPAC Name |
5-bromo-7-(trifluoromethyl)-1H-indole-2,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF3NO2/c10-3-1-4-6(14-8(16)7(4)15)5(2-3)9(11,12)13/h1-2H,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSDTCGITGSLPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677338 | |
Record name | 5-Bromo-7-(trifluoromethyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1067187-97-6 | |
Record name | 5-Bromo-7-(trifluoromethyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.